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Introduction

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound

featuring a pyrazole ring system substituted with a phenyl group at the 1-position, a pyridin-4-yl

group at the 3-position, and a carbaldehyde (formyl) group at the 4-position. The pyrazole

nucleus is a well-established pharmacophore, and its derivatives have garnered significant

interest in medicinal chemistry due to their diverse biological activities, including anti-

inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides a

comprehensive overview of the available physicochemical characteristics, synthetic

methodologies, and potential biological relevance of this specific pyrazole derivative.

Physicochemical Characteristics
Detailed experimental data for 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is limited

in the public domain. The following tables summarize the available information, which primarily

consists of basic identifiers and predicted data.
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Table 1: General and Chemical Identifiers

Property Value Source

Chemical Name
1-phenyl-3-(pyridin-4-yl)-1H-

pyrazole-4-carbaldehyde
N/A

CAS Number 371917-81-6 N/A

Molecular Formula C₁₅H₁₁N₃O N/A

Molecular Weight 249.27 g/mol N/A

Table 2: Physicochemical Data

Property Value Source

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility

Soluble in Dimethyl Sulfoxide

(DMSO) and

Dimethylformamide (DMF).

Insoluble in water and

common organic solvents.

[1]

pKa Data not available N/A

Storage Conditions

Short term (1-2 weeks) at

-4°C; Long term (1-2 years) at

-20°C.

N/A

Table 3: Predicted Mass Spectrometry Data
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Adduct m/z

[M+H]⁺ 250.0975

[M+Na]⁺ 272.0794

[M-H]⁻ 248.0829

Note: This data is predicted and has not been experimentally confirmed.

Spectroscopic Data
No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for 1-phenyl-3-pyridin-4-
yl-1H-pyrazole-4-carbaldehyde are currently available in the surveyed literature. The

characterization of this compound would typically involve:

¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.

Expected signals would include those for the pyrazole proton, the aldehyde proton, and the

aromatic protons of the phenyl and pyridinyl rings.

¹³C NMR Spectroscopy: To identify the number of unique carbon atoms in the molecule,

including the carbonyl carbon of the aldehyde and the carbons of the heterocyclic and

aromatic rings.

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions

would be expected for the C=O stretch of the aldehyde, C=N and C=C stretching vibrations

of the pyrazole and aromatic rings, and C-H stretching vibrations.

Mass Spectrometry: To confirm the molecular weight and determine the fragmentation

pattern of the molecule.

Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-phenyl-3-pyridin-4-yl-
1H-pyrazole-4-carbaldehyde has not been found, the synthesis of structurally similar

pyrazole-4-carbaldehydes is well-documented and predominantly achieved through the

Vilsmeier-Haack reaction[2][3][4]. This reaction involves the formylation of an active hydrogen

compound, in this case, a phenylhydrazone derivative, using the Vilsmeier reagent (a mixture
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of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride

(POCl₃)).

A plausible synthetic route is outlined below:

Step 1: Formation of the Hydrazone

The synthesis would likely begin with the condensation of 4-acetylpyridine with

phenylhydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid

(e.g., acetic acid), to form the corresponding phenylhydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The resulting hydrazone would then be subjected to the Vilsmeier-Haack reaction. The

Vilsmeier reagent, prepared by reacting POCl₃ with DMF, acts as both a cyclizing and

formylating agent to construct the pyrazole-4-carbaldehyde ring system.

Below is a generalized experimental protocol based on procedures for analogous compounds:

Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of DMF, an

equimolar amount of POCl₃ is added dropwise. The mixture is stirred at this temperature for

a specified time to allow for the formation of the Vilsmeier reagent.

Reaction with Hydrazone: The previously synthesized phenylhydrazone of 4-acetylpyridine is

then added portion-wise to the Vilsmeier reagent.

Reaction Conditions: The reaction mixture is typically heated at an elevated temperature

(e.g., 60-80 °C) for several hours and the progress is monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice

and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The

resulting precipitate is collected by filtration, washed with water, and purified by

recrystallization from a suitable solvent (such as ethanol) or by column chromatography.
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Plausible synthetic workflow for the target compound.

Biological Activity and Signaling Pathways
There is currently no specific biological activity data available in the scientific literature for 1-
phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. However, the pyrazole scaffold is a key

feature in many biologically active molecules. Derivatives of pyrazole have been reported to

exhibit a wide range of pharmacological effects, including:

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be inhibitors

of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.
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Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various

protein kinases that are crucial for cancer cell proliferation and survival. The pyridinyl-

pyrazole scaffold, in particular, has been explored for its potential as a kinase inhibitor.

Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against a

range of bacteria and fungi.

Given the structural motifs present in 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, it

could be a candidate for screening in assays related to these biological activities, particularly

as a potential kinase inhibitor due to the presence of the pyridinyl-pyrazole core. However,

without experimental data, any discussion of its biological role remains speculative.
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Potential, unconfirmed biological activities based on the pyrazole scaffold.

Conclusion
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a compound of interest within the

broader class of biologically active pyrazole derivatives. While its fundamental chemical

identifiers are known, a significant gap exists in the publicly available experimental data

regarding its detailed physicochemical properties and spectroscopic characterization. The

Vilsmeier-Haack reaction stands as the most probable and established method for its

synthesis. Although no specific biological activities have been reported for this compound, its
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structural features suggest that it may warrant investigation as a potential kinase inhibitor or as

a scaffold for the development of new anti-inflammatory or anticancer agents. Further

experimental research is necessary to fully elucidate the chemical and biological profile of this

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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